4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-thieno[3,2-c]pyridine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS2/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZZPOCBQJOFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)C2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4h,5h,6h,7h Thieno 3,2 C Pyridine 4 Thione
Classical Synthetic Approaches for the Thieno[3,2-c]pyridine (B143518) Scaffold
Traditional methods for the synthesis of the thieno[3,2-c]pyridine core often rely on multi-step sequences involving the construction of the thiophene (B33073) ring followed by the annulation of the pyridine (B92270) ring, or vice versa. These established routes provide reliable access to the foundational structure of the target molecule.
Ring Annulation Strategies via Condensation Reactions
A prominent classical approach to the thieno[3,2-c]pyridine scaffold involves the renowned Gewald reaction, a versatile method for the synthesis of 2-aminothiophenes. researchgate.netarkat-usa.orgresearchgate.net This reaction serves as a cornerstone for building the thiophene ring, which can then be further elaborated to form the fused pyridine system. The general principle of the Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. researchgate.netarkat-usa.org
For the synthesis of precursors to the 4H,5H,6H,7H-thieno[3,2-c]pyridine system, a cyclic ketone such as N-protected 4-piperidone (B1582916) can be employed as the ketone component. The resulting 2-aminothiophene derivative, bearing a fused cyclohexane (B81311) ring, can then undergo subsequent cyclization and aromatization steps to form the desired thieno[3,2-c]pyridine core.
Following the construction of the corresponding 4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one, the introduction of the thione functionality is a critical final step. This transformation is classically achieved through thionation reactions, employing reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. audreyli.commdpi.comorganic-chemistry.orgnih.gov These reagents effectively replace the carbonyl oxygen with a sulfur atom to yield the target 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione. The choice of thionating agent and reaction conditions, such as solvent and temperature, are crucial for achieving high yields and purity. audreyli.commdpi.com
| Reagent | Typical Conditions | Advantages |
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in a high-boiling solvent (e.g., pyridine, toluene (B28343), xylene) | Readily available and potent thionating agent. mdpi.com |
| Lawesson's Reagent | Reflux in solvents like toluene or xylene | Generally milder and more soluble than P₄S₁₀, often leading to cleaner reactions and higher yields. nih.gov |
Multi-Component Reaction Sequences for Thienopyridine-Thione Synthesis
For instance, a one-pot synthesis of thieno[3,2-c]pyridin-4(5H)-ones has been reported, which could then be subjected to a subsequent thionation step as described previously. researchgate.net Conceptually, a multi-component strategy for the direct synthesis of the thione could involve the reaction of a suitable thiophene precursor, an appropriate nitrogen source, and a carbon disulfide equivalent. However, such a direct approach remains an area for further research and development.
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation to the Gewald reaction, a key step in the synthesis of the thieno[3,2-c]pyridine scaffold, has been shown to be highly effective. jocpr.com
| Synthetic Step | Conventional Heating | Microwave-Assisted |
| Gewald Reaction | Several hours | Minutes jocpr.com |
| Thionation | Hours | Minutes to tens of minutes |
Ultrasound-Promoted Reaction Conditions
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The use of high-frequency sound waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through a phenomenon known as acoustic cavitation. jocpr.comnih.govresearchgate.net
Ultrasound has been successfully employed in various condensation reactions and for the synthesis of heterocyclic compounds. nih.govresearchgate.net The Gewald reaction, for the formation of the initial 2-aminothiophene precursor, can be effectively promoted by ultrasound, often at lower temperatures and in shorter times than conventional heating. jocpr.com Similarly, ultrasound has been shown to facilitate thionation reactions. mdpi.com The mechanical effects of cavitation can improve the mass transfer of reagents and break up insoluble materials, which is particularly beneficial when using heterogeneous reagents like P₄S₁₀. mdpi.com
| Reaction Type | Reported Advantages of Ultrasound Promotion |
| Condensation Reactions | Shorter reaction times, higher yields, milder conditions. jocpr.com |
| Thionation Reactions | Increased reaction rates, improved selectivity, reduced side-product formation. mdpi.com |
Solvent-Free and Environmentally Benign Methodologies
The development of solvent-free reaction conditions is a key goal of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has been successfully applied to the Gewald reaction. mdpi.com This solvent-free approach offers a highly efficient and environmentally friendly route to the 2-aminothiophene precursors of the target molecule.
Furthermore, conducting reactions in greener solvents, such as water or polyethylene (B3416737) glycol (PEG), is another important strategy. jocpr.com While the synthesis of the thieno[3,2-c]pyridine-4-thione in such solvents may present challenges due to solubility, the development of catalytic systems that are effective in these media is an active area of research. The use of solid-supported catalysts can also facilitate easier product purification and catalyst recycling, further enhancing the green credentials of the synthesis. mdpi.com
| Green Chemistry Approach | Key Features and Benefits |
| Mechanochemistry (Ball Milling) | Solvent-free, reduced waste, potential for catalytic base use. mdpi.com |
| Use of Green Solvents (e.g., PEG) | Reduced environmental impact, potential for catalyst recycling. jocpr.com |
| Solid-Supported Catalysis | Simplified work-up, catalyst reusability. mdpi.com |
Catalytic Approaches in Thienopyridine-Thione Formation
While direct catalytic methods for the formation of the this compound ring system are not extensively documented, the key thionation step of the corresponding pyridinone can be influenced by catalytic processes. The traditional method for this conversion involves stoichiometric amounts of thionating agents, most notably Lawesson's reagent (LR). bookpi.orgnumberanalytics.com The mechanism of thionation with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide intermediate. mdpi.com
Recent research has explored catalytic approaches to thionation to improve efficiency and reduce waste. While direct catalytic thionation of pyridinones remains an area of active research, related transformations offer insights into potential catalytic systems. For instance, iron salts have been used to catalyze reactions of 2-pyridone derivatives, such as 1,6-addition reactions, highlighting the potential for metal catalysis in activating the pyridone ring system. nih.gov Furthermore, ruthenium-catalyzed oxidative annulation of alkynes with acrylamides provides a pathway to substituted 2-pyridones, which are precursors to the corresponding thiones. goettingen-research-online.de
The development of catalytic systems for the direct thionation of lactams is a significant goal. Such systems could involve transition metal complexes that activate the carbonyl group towards sulfur transfer or facilitate the decomposition of the thionating agent.
Optimization of Reaction Conditions and Yields in this compound Preparation
The synthesis of this compound is critically dependent on the optimization of reaction conditions to maximize yield and purity. The primary route involves the thionation of 4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one. Key parameters for this thionation step include the choice of thionating agent, solvent, temperature, and reaction time.
Thionating Agents: Lawesson's reagent is a widely used and effective thionating agent for converting amides and lactams to their thio-analogs. bookpi.orgnumberanalytics.com Other reagents such as phosphorus pentasulfide (P₄S₁₀) can also be employed, though often requiring harsher conditions. researchgate.net
Solvent and Temperature: The choice of solvent is crucial for the solubility of the reactants and for achieving the necessary reaction temperature. Toluene is a common solvent for reactions with Lawesson's reagent, often requiring reflux conditions to drive the reaction to completion. researchgate.net
Microwave-Assisted Synthesis: To improve reaction efficiency and reduce reaction times, microwave-assisted synthesis has emerged as a valuable technique. Microwave irradiation can significantly accelerate the thionation process, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. rsc.orgbenthamdirect.com For instance, microwave-assisted thionation of various carbonyl compounds, including amides, has been shown to be highly efficient. mdpi.com
The following table summarizes typical reaction conditions for the synthesis of thiones from their corresponding carbonyl precursors using Lawesson's reagent, which can be adapted for the preparation of this compound.
| Precursor | Thionating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acridinone Derivatives | Lawesson's Reagent | Toluene | 130 (Reflux) | 15 min | 80-92 | researchgate.net |
| Amide Derivatives | Lawesson's Reagent | Toluene | Reflux | 4 h | Not specified | nih.gov |
| 2-Alkynylbenzoic Acids (Microwave) | Lawesson's Reagent | CH₂Cl₂ | 100 | 1 h | High to excellent | mdpi.com |
Challenges and Future Directions in Sustainable Synthesis of this compound
While synthetic routes to this compound exist, several challenges remain, particularly concerning sustainability and efficiency. The reliance on stoichiometric thionating agents like Lawesson's reagent generates significant phosphorus-containing byproducts, which can complicate purification and pose environmental concerns. nih.gov
Future Directions:
Development of Catalytic Thionation Methods: A primary goal is the development of efficient and reusable catalysts for the thionation of the pyridinone precursor. This would minimize waste and improve the atom economy of the synthesis.
Use of Solid-Supported Reagents: To simplify purification and facilitate reagent recycling, the use of solid-supported thionating agents is a promising approach. These reagents can be easily removed from the reaction mixture by filtration. researchgate.net
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The development of a flow process for the synthesis of this compound would represent a significant advancement in its sustainable production.
Greener Solvents and Reaction Conditions: Exploring the use of more environmentally benign solvents and reducing energy consumption through methods like microwave-assisted synthesis are key aspects of developing a more sustainable process. benthamdirect.com Visible-light-mediated reactions are also emerging as a powerful tool for the synthesis of sulfur-containing heterocycles under mild conditions. benthamdirect.com
Alternative Synthetic Routes: Investigating alternative synthetic pathways that avoid the use of traditional thionating agents altogether is a long-term goal. This could involve the construction of the thienopyridine-thione ring system from precursors already containing the thiocarbonyl functionality.
Addressing these challenges will be crucial for the development of more economical and environmentally friendly methods for the synthesis of this compound and related sulfur-containing heterocycles, which are of growing importance in medicinal chemistry. bookpi.org
Advanced Structural Elucidation and Spectroscopic Characterization of this compound
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the advanced structural elucidation and spectroscopic characterization of this compound is not available in the public domain.
While the synthesis of the corresponding carbonyl analog, 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one, is documented, and methods for thionation of such carbonyls are well-established, no research articles or data repositories appear to have published the detailed analyses requested. Specifically, there is a lack of information regarding:
Single-Crystal X-ray Diffraction Analysis: No crystallographic data, including details on the solid-state molecular conformation, bond lengths, bond angles, torsion angles, intermolecular interactions, crystal packing, or Hirshfeld surface analysis for this compound could be located.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Similarly, there is no available high-resolution Proton NMR (¹H NMR) data detailing the proton environment and coupling constants for this specific compound.
The provided outline requires in-depth, data-driven content for each subsection, including the creation of data tables. Without access to primary research detailing the experimental characterization of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the request.
Further research, including the synthesis and subsequent structural and spectroscopic analysis of this compound, would be necessary to provide the detailed information sought.
Advanced Structural Elucidation and Spectroscopic Characterization of 4h,5h,6h,7h Thieno 3,2 C Pyridine 4 Thione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for mapping the carbon skeleton of a molecule, as each chemically non-equivalent carbon atom typically produces a distinct resonance signal. While direct experimental data for 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione is not extensively reported, a highly accurate prediction of its ¹³C NMR spectrum can be derived from its structural analogue, 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one, and established chemical shift principles for thiones.
The most significant spectral feature is the resonance of the C4 carbon. In the oxygen-containing lactam analogue, the carbonyl carbon (C=O) appears around 160-165 ppm. Upon substitution of the oxygen with sulfur to form the thione (C=S), a substantial downfield shift is expected. The thiocarbonyl carbon resonance in cyclic thiolactams typically occurs in the range of 180-200 ppm due to the lower electronegativity and higher polarizability of sulfur compared to oxygen researchgate.net. The remaining carbon signals of the heterocyclic framework are predicted to experience only minor shifts. The expected chemical shifts are detailed in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~125-130 | Aromatic carbon in the thiophene (B33073) ring. |
| C3 | ~120-125 | Aromatic carbon in the thiophene ring. |
| C3a | ~130-135 | Bridgehead carbon, junction of the two rings. |
| C4 | ~185-195 | Thiocarbonyl carbon, significantly deshielded. |
| C6 | ~40-45 | Aliphatic carbon adjacent to the nitrogen atom. |
| C7 | ~25-30 | Aliphatic carbon adjacent to the bridgehead carbon. |
| C7a | ~135-140 | Bridgehead carbon, junction of the two rings. |
Note: Data is predicted based on analysis of analogous structures and established spectroscopic principles.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignment
Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity and unequivocally assigning the signals observed in 1D spectra.
Correlation SpectroscopY (COSY) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, the key expected correlation would be a cross-peak between the protons on C6 and C7, confirming their vicinal relationship in the saturated pyridine (B92270) ring.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates protons with their directly attached carbons (¹J-coupling). It provides a direct link between the ¹H and ¹³C spectra. For instance, the proton signal corresponding to the C6 methylene (B1212753) group would show a cross-peak to the C6 carbon signal in the ¹³C spectrum.
Table 2: Expected Key 2D NMR Correlations for this compound
| Experiment | Proton(s) | Correlated Nucleus | Type of Information |
| COSY | H6 | H7 | Confirms adjacency of C6 and C7 methylene groups. |
| H2 | H3 | Confirms adjacency of C2 and C3 protons. | |
| HSQC | H2 | C2 | Assigns C2 based on its attached proton. |
| H3 | C3 | Assigns C3 based on its attached proton. | |
| H6 | C6 | Assigns C6 based on its attached protons. | |
| H7 | C7 | Assigns C7 based on its attached protons. | |
| HMBC | H7 | C3a, C7a | Connects the pyridine ring to the thiophene ring. |
| H6 | C4, C7a | Confirms position of C6 relative to the thione and bridgehead. | |
| H2 | C3a, C4, C7a | Confirms thiophene ring connectivity to the fused system. | |
| H3 | C2, C3a | Confirms thiophene ring structure. |
Note: This table represents theoretically expected correlations based on the known molecular structure.
Conformational Analysis via NMR Spectroscopic Parameters
The tetrahydrothienopyridine ring system is not planar. The dihydropyridine (B1217469) portion of the molecule is flexible and can adopt various conformations. The most likely conformations are a "half-chair" or an "envelope" form, which minimize steric strain.
While detailed conformational studies on this specific thione are scarce, the principles of conformational analysis using NMR can be described. The magnitude of the three-bond vicinal coupling constant (³J) between the protons on C6 and C7, as determined from the ¹H NMR spectrum, is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, potentially with the aid of computational modeling, the predominant conformation of the ring in solution could be determined. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, could reveal through-space proximities between protons, providing definitive evidence for the molecule's three-dimensional shape and preferred conformation.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within a molecule.
Characterization of Functional Groups and Bonding Motifs
The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its distinct structural features.
N-H Stretch : A prominent band is expected in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amine within the thiolactam group.
C-H Stretches : Aromatic C-H stretching vibrations from the thiophene ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups (C6 and C7) will appear just below 3000 cm⁻¹.
C=S (Thione) Stretch : This is a key diagnostic band. The C=S stretching vibration is typically found in the 1050-1250 cm⁻¹ range. This band is often weaker in the IR spectrum but can be strong in the Raman spectrum. Its position is significantly lower than the C=O stretch of its lactam analogue (typically 1650-1700 cm⁻¹) nih.gov.
C-S Stretch : The stretching vibration of the C-S bond within the thiophene ring is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹ rsc.org.
Ring Vibrations : C=C and C-N stretching vibrations associated with the heterocyclic rings will produce a series of bands in the 1400-1600 cm⁻¹ region.
Analysis of Vibrational Modes and Force Constants
A deeper analysis of the vibrational spectra involves the assignment of specific absorption bands to particular molecular motions (normal modes). These assignments are complex due to the coupling of vibrations within the molecule. Modern analysis relies heavily on computational methods, such as Density Functional Theory (DFT), to calculate the vibrational frequencies and visualize the corresponding atomic displacements for each mode.
For this compound, such calculations would allow for the definitive assignment of complex motions, including:
Ring puckering and breathing modes of both the thiophene and dihydropyridine rings.
Scissoring, wagging, and twisting modes of the C6 and C7 methylene groups.
Coupled modes involving the C=S bond and the C-N bond of the thiolactam group.
From these calculated frequencies, force constants for specific bonds can be derived. The force constant is a measure of the bond's stiffness; for example, the calculated force constant for the C=S bond would be significantly lower than that for a C=O bond, reflecting the difference in their vibrational frequencies and bond strengths.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₇H₉NS.
The calculated monoisotopic mass is 155.0456 Da.
The observation of a molecular ion peak ([M]⁺˙) or a protonated molecular ion peak ([M+H]⁺) in the mass spectrum corresponding to this exact mass (within a few parts per million) would provide unequivocal confirmation of the compound's elemental formula.
Further analysis of the fragmentation pattern in the mass spectrum (MS/MS) can provide additional structural proof. Expected fragmentation pathways for this molecule could include:
Loss of the sulfur atom or a thioformyl (B1219250) radical (•CHS).
Cleavage of the dihydropyridine ring via a retro-Diels-Alder-type mechanism.
Fragmentation of the thiophene ring.
The precise masses of these fragment ions, as determined by HRMS, would further corroborate the proposed structure.
Precise Molecular Weight Determination
The precise molecular weight of a compound is a fundamental characteristic, typically determined by high-resolution mass spectrometry (HRMS). For this compound, the molecular formula is deduced to be C₇H₇NS₂. This is based on the known structure of its corresponding oxygen analog, 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which has a molecular formula of C₇H₇NOS. nih.gov The replacement of the oxygen atom with a sulfur atom to form the thione results in the C₇H₇NS₂ formula.
Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ³²S), the calculated monoisotopic mass of this compound is determined. This value is critical for unambiguous identification in HRMS analysis.
Table 1: Calculated Molecular Weight of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇NS₂ |
| Monoisotopic Mass (Da) | 169.0020 |
This data is calculated based on the elemental composition and has not been reported from direct experimental measurement in the reviewed sources.
Elucidation of Fragmentation Pathways and Mechanisms
Electron ionization mass spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. While specific experimental mass spectra for this compound are not documented in the available literature, predictable fragmentation pathways can be proposed based on the principles of mass spectrometry and the behavior of related sulfur-containing heterocyclic compounds.
The molecular ion peak (M•⁺) would be expected at m/z 169, corresponding to the monoisotopic mass. The presence of two sulfur atoms would also give rise to a characteristic M+2 peak with a significant intensity (approximately 9%) due to the natural abundance of the ³⁴S isotope.
Key fragmentation mechanisms for thiones and fused heterocyclic systems often involve the loss of small, stable neutral molecules or radicals. For the title compound, fragmentation is likely initiated at the thiocarbonyl group and within the bicyclic ring system. Plausible fragmentation pathways include:
Loss of a sulfhydryl radical (•SH): Cleavage leading to the expulsion of a •SH radical, resulting in a stable cation.
Expulsion of thiocarbonyl (CS): A common pathway for thiones, leading to the loss of a neutral CS molecule.
Retro-Diels-Alder (RDA) reaction: The dihydropyridine ring may undergo an RDA reaction, leading to the cleavage of the ring system into distinct fragments.
Thiophene ring cleavage: Fragmentation could also involve the breaking of the thiophene ring, typically through the loss of C₂H₂S or related fragments.
Table 2: Proposed Mass Spectrometry Fragmentation for C₇H₇NS₂
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Potential Fragmentation Pathway |
|---|---|---|
| 136 | •SH | Loss of a sulfhydryl radical from the molecular ion. |
| 125 | CS | Expulsion of the thiocarbonyl group. |
| 110 | •C₃H₅ | Cleavage of the saturated portion of the pyridine ring. |
The proposed fragmentation pathways are hypothetical and based on general fragmentation rules for similar structures.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is expected to be characterized by distinct absorption bands corresponding to n→π* and π→π* electronic transitions, primarily associated with the thiocarbonyl (C=S) chromophore and the fused aromatic system.
The thiocarbonyl group is known to exhibit a weak absorption band at longer wavelengths (in the visible or near-UV region), which is assigned to the n→π* transition. This transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital. Thione tautomers typically display this absorption peak in the 300-400 nm range. researchgate.net A more intense absorption band at shorter wavelengths is expected, corresponding to the π→π* transition of the conjugated thieno-pyridine system. The UV-Vis spectrum of 2(1H)-Pyridinethione, a simpler thione, shows characteristic absorptions that support this interpretation. nist.gov
Table 3: Predicted UV-Vis Absorption Data for this compound
| Wavelength (λ_max) Range | Molar Absorptivity (ε) | Assignment | Chromophore |
|---|---|---|---|
| ~350 - 450 nm | Low (~10-100 M⁻¹cm⁻¹) | n→π* | Thiocarbonyl (C=S) |
This data is predicted based on the known spectroscopic properties of thiocarbonyl compounds and related heterocycles. researchgate.netnist.gov
Fluorescence and Photoluminescence Studies (excluding device performance)
The photoluminescence properties of a molecule are dictated by the fate of its excited states. While the oxygen analog of the title compound may exhibit fluorescence, thiocarbonyl compounds are typically non-fluorescent or exhibit very weak fluorescence in solution at room temperature. This phenomenon is attributed to the "heavy atom effect" of the sulfur atom in the C=S group.
The presence of the sulfur atom enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from the lowest excited singlet state (S₁) to an excited triplet state (T₁). Because the rate of ISC becomes much faster than the rate of fluorescence, the fluorescence is effectively quenched. Studies on a similar thieno[3,4-d]pyrimidin-4(3H)-thione have shown that thionation of a fluorescent precursor results in a non-fluorescent compound that efficiently populates the triplet state. rsc.org
Therefore, it is predicted that this compound will not be significantly fluorescent. However, the efficient population of the T₁ state suggests that the compound could exhibit phosphorescence (emission from the triplet state), particularly in a rigid matrix at low temperatures where non-radiative decay pathways are minimized. No experimental data on the phosphorescence of this specific compound has been reported.
Theoretical and Computational Chemistry of 4h,5h,6h,7h Thieno 3,2 C Pyridine 4 Thione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in theoretical and computational chemistry to predict molecular properties.
Geometry Optimization and Electronic Structure Analysis
A crucial first step in the computational study of a molecule is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its thieno-pyridine fused ring system.
Once the optimized geometry is obtained, an electronic structure analysis can be performed. This would provide insights into the distribution of electrons within the molecule and the nature of the chemical bonds. Key parameters that would be calculated include atomic charges and bond orders.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Value |
| C=S Bond Length (Å) | Data not available |
| C-S Bond Lengths (Å) | Data not available |
| C-N Bond Lengths (Å) | Data not available |
| C-C Bond Lengths (Å) | Data not available |
| C-S-C Bond Angle (°) | Data not available |
| C-N-C Bond Angle (°) | Data not available |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. wikipedia.org
A computational study would map the spatial distribution of the HOMO and LUMO across the this compound molecule, identifying the regions most likely to be involved in electron donation and acceptance.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.
Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity, Nucleophilicity)
Local reactivity descriptors, such as Fukui functions, would pinpoint the specific atoms or regions within the this compound molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Chemical Hardness (η) | Data not available |
| Chemical Potential (μ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
| Nucleophilicity Index (N) | Data not available |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.
Analysis of Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. An MESP map of this compound would show regions of negative potential (rich in electrons) and positive potential (poor in electrons). These regions would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Quantum Chemical Analysis of Bonding and Aromaticity
A quantum chemical analysis would provide a deeper understanding of the bonding within the thieno[3,2-c]pyridine (B143518) ring system. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the nature of the chemical bonds (e.g., covalent, ionic).
Furthermore, the aromaticity of the thiophene (B33073) and pyridine (B92270) rings within the fused system would be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). This would reveal the extent of electron delocalization and its contribution to the molecule's stability.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While no MD simulation studies have been published for this compound, this technique could provide valuable insights into its dynamic behavior in different environments, such as in solution or interacting with a biological target. MD simulations could be used to explore conformational changes, solvation effects, and binding interactions.
Conformational Dynamics and Flexibility
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core of the title compound imparts a degree of conformational flexibility. Unlike rigid aromatic systems, the saturated pyridine ring can adopt various conformations. Theoretical studies on related tetrahydrothienopyridine systems suggest that the ring can exist in half-chair or envelope conformations. The specific conformational preference and the energy barriers between different conformers would be determined by the substitution pattern and the electronic interactions within the molecule.
The flexibility of such ring systems is crucial as it can influence the molecule's ability to interact with biological targets. Computational methods, such as molecular dynamics simulations and potential energy surface scans, are instrumental in elucidating these dynamic processes. While specific studies on the conformational dynamics of this compound are not prevalent in the literature, the inherent non-planarity of the tetrahydro- portion of the molecule is a key structural feature.
Investigation of Intermolecular Interactions in Solution or Solid State
In the condensed phase, this compound is expected to participate in a variety of intermolecular interactions that dictate its physical properties and crystal packing. The presence of the N-H group and the C=S (thione) group makes hydrogen bonding a primary interaction. Specifically, the N-H group can act as a hydrogen bond donor, while the sulfur atom of the thione can act as a hydrogen bond acceptor, leading to the formation of dimers or extended networks.
Studies on related thienopyridine derivatives have highlighted the importance of intermolecular attractive forces, including hydrogen bonds and π-stacking interactions, in their crystal packing. nih.gov These interactions contribute to high crystal packing energy, which can influence properties like solubility. nih.gov In the solid state, the arrangement of molecules will be a balance between optimizing these hydrogen bonds and maximizing favorable π-π stacking interactions between the thieno[3,2-c]pyridine ring systems. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and quantifying these weak interactions.
Studies on Thione-Thiol Tautomerism in this compound
A pivotal aspect of the chemistry of this compound is its potential to exist in equilibrium with its thiol tautomer, 6,7-dihydro-5H-thieno[3,2-c]pyridin-4-yl-thiol. This prototropic tautomerism involves the migration of a proton between the nitrogen and sulfur atoms.

Relative Stabilities of Tautomeric Forms
Computational studies on analogous systems, such as pyridinethiones, consistently show that the thione form is generally more stable than the thiol form in the gas phase and in solution. nih.govnih.gov For instance, in the gas phase, the thione form of 1,2,4-triazole-3-thione is found to be the most stable tautomer across various levels of theory. nih.gov The relative stability is a delicate balance of several factors, including aromaticity and dipole moment. The thiol form possesses a fully aromatic pyridine ring, which contributes to its stability. scispace.comstackexchange.com Conversely, the thione form, while not aromatic, is often stabilized by thioamide resonance and has a significantly larger dipole moment. acs.org
Table 1: Calculated Relative Energies of Thione vs. Thiol Tautomers for Analogous Compounds (Gas Phase)
| Compound | Method | ΔE (Thiol - Thione) (kcal/mol) | Favored Tautomer |
| 2-Pyridinethione | CCSD(T)/cc-pVTZ | -2.61 | Thiol |
| 2-Pyridinethione | B3LYP/6-311+G(3df,2p) | +ZPE | Thione |
| Thiourea | MP2/6-311++G(2d,p) | +14.9 | Thione |
Data extrapolated from studies on analogous compounds to illustrate the general trend. cdnsciencepub.comresearchgate.net
Energetics of Proton Transfer Processes
The conversion between the thione and thiol tautomers involves overcoming a significant energy barrier. Computational studies on similar heterocyclic thiones have shown that the direct intramolecular proton transfer has a high activation energy. For 2-pyridinethione, the intramolecular transition state is calculated to be 25 to 30 kcal/mol higher in energy than either tautomer. acs.org This high barrier suggests that the uncatalyzed interconversion is a slow process.
The proton transfer can be facilitated by the formation of hydrogen-bonded dimers or through solvent-assisted mechanisms. In the dimeric form, a double proton transfer can occur with a significantly lower activation barrier. Water or other protic solvent molecules can also act as a bridge, mediating the proton transfer and reducing the energy barrier. researchgate.net For instance, the barrier for proton transfer in 2-thioxoimidazolidin-4-one is significantly lowered in the presence of a water molecule. researchgate.net
Table 2: Calculated Energy Barriers for Proton Transfer in Analogous Thione-Thiol Tautomerism
| Compound | Process | Method | Energy Barrier (kcal/mol) |
| 2-Pyridinethione | Intramolecular | CBS-Q | ~25-30 |
| 2-Thioxoimidazolidin-4-one | Direct | DFT (B3LYP) | > Keto/Enol |
| 2-Thioxoimidazolidin-4-one | Water-assisted | DFT (B3LYP) | Significantly Lower |
Data from studies on analogous compounds illustrating the high barrier for direct transfer and the catalytic effect of water. acs.orgresearchgate.net
Solvent Effects on Tautomeric Equilibria
The equilibrium between the thione and thiol tautomers is highly sensitive to the solvent environment. The more polar thione tautomer is preferentially stabilized in polar solvents. cdnsciencepub.com This is a well-established rule for thione-thiol equilibria. cdnsciencepub.com In contrast, in nonpolar solvents, the less polar thiol form may be more favored. cdnsciencepub.com
For 2-pyridinethione, while the thiol form is more stable in the gas phase, the thione form is favored in cyclohexane (B81311) solution by approximately 1.96 kcal/mol. acs.org This shift is attributed to the larger dipole moment of the thione tautomer, leading to stronger solute-solvent interactions in more polar environments. Therefore, for this compound, it is expected that the thione form will be the predominant species in polar solvents like water or ethanol, while the proportion of the thiol tautomer may increase in nonpolar solvents.
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a widely used method for calculating electronic absorption spectra. researchgate.netmdpi.com For this compound, the UV-Vis spectrum is expected to be characterized by π→π* and n→π* transitions. The thione chromophore (C=S) typically exhibits characteristic absorptions. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical spectrum that can be compared with experimental data. Studies on related pyridinethiones have successfully used TD-DFT to assign absorption bands. nih.gov
NMR Spectroscopy: The gauge-including atomic orbital (GIAO) method, often coupled with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These calculations are valuable for structural elucidation and for distinguishing between tautomers, as the chemical shifts of the protons and carbons in the vicinity of the N-H/S-H and C=S/C-S groups are expected to be significantly different for the thione and thiol forms. For instance, the ¹³C chemical shift of the carbon atom in the C=S group of the thione tautomer would be markedly different from the corresponding C-S carbon in the thiol tautomer.
Table 3: Illustrative Computationally Predicted Spectroscopic Data for a Model Pyridinethione System
| Spectroscopic Parameter | Computational Method | Predicted Value |
| λmax (UV-Vis) | TD-DFT/B3LYP | ~350 nm (π→π), ~450 nm (n→π) |
| δ(¹³C) for C=S | GIAO-DFT/B3LYP | ~180-200 ppm |
| δ(¹H) for N-H | GIAO-DFT/B3LYP | ~12-14 ppm |
These are representative values based on general knowledge and data for analogous compounds and are not specific to the title compound.
Reactivity and Reaction Mechanisms of 4h,5h,6h,7h Thieno 3,2 C Pyridine 4 Thione
Electrophilic and Nucleophilic Reaction Pathwaysresearchgate.netresearchgate.netgoogle.com
The reactivity of 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione is characterized by the distinct properties of its fused heterocyclic systems: the electron-rich thiophene (B33073) ring and the relatively electron-poor pyridine (B92270) ring, which is further influenced by the thione group.
Nucleophilic Reactions: The exocyclic sulfur atom of the thione group is the primary site for nucleophilic attack by various reagents. Due to its soft nature, the sulfur atom readily undergoes S-alkylation when treated with halo compounds such as methyl iodide, ethyl chloroacetate, or phenacyl chloride. nih.gov This reaction is typically kinetically favored over N-alkylation. The reaction proceeds through a thiolate anion intermediate, which can be generated in the presence of a base. researchgate.net The resulting S-alkylated products are versatile intermediates for further synthesis. nih.gov
The pyridine ring itself, being electron-deficient, is susceptible to nucleophilic substitution, particularly at positions ortho and para (2- and 4-positions) to the nitrogen atom if a suitable leaving group is present. abertay.ac.ukquimicaorganica.org However, in the parent molecule, direct nucleophilic attack on the ring is less common than reactions involving the thione moiety.
Electrophilic Reactions: Electrophilic substitution on the thieno[3,2-c]pyridine (B143518) core is directed by the combined electronic effects of both rings. The thiophene ring is significantly more activated towards electrophiles than the pyridine ring. uoanbar.edu.iq Therefore, electrophilic attack, such as nitration or halogenation, is expected to occur preferentially on the thiophene ring at the C-2 or C-3 position. The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uomustansiriyah.edu.iq Under forcing conditions, substitution on the pyridine part of the molecule would likely occur at the C-7 position, which is meta to the ring junction and less deactivated. uomustansiriyah.edu.iq
Lithiated derivatives can be formed, which then react with a variety of electrophiles, providing an alternative route to functionalization. abertay.ac.uk
| Reaction Type | Reagent/Conditions | Primary Product |
| S-Alkylation | Alkyl halide (e.g., CH₃I), Base | 4-(Alkylthio)-6,7-dihydro-5H-thieno[3,2-c]pyridine |
| Electrophilic Substitution | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Nitro-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione |
| Nucleophilic Addition | Organometallic (e.g., R-Li) | Ring-opened or addition products |
Cycloaddition Reactions and Their Scope
The thione moiety in this compound can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). The carbon-sulfur double bond is known to react with conjugated dienes, offering a pathway to sulfur-containing spirocyclic systems. nih.gov The reactivity of the C=S bond in these reactions is influenced by both steric and electronic factors.
Furthermore, the fused ring system can be envisioned to act as an azadiene component in hetero-Diels-Alder reactions, particularly if the pyridine ring is activated. rsc.org These reactions provide a powerful tool for the construction of more complex, polycyclic heterocyclic frameworks. chemrxiv.org While specific examples involving this compound are not extensively documented, the known reactivity of thiones and pyridines suggests a rich potential for cycloaddition chemistry. nih.govrsc.org Aza-[3+3] cycloadditions involving related aminothiophenes are also known, highlighting the versatility of the thienopyridine scaffold in forming new rings. researchgate.net
| Cycloaddition Type | Reactant | Potential Product Structure |
| [4+2] Diels-Alder | Conjugated diene (e.g., Butadiene) | Spirocyclic thian derivative |
| Hetero-Diels-Alder | Electron-rich alkene | Fused polycyclic system |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Spirocyclic thiazole (B1198619) derivative |
Oxidation and Reduction Chemistry of the Thione Moiety
The sulfur atom in the thione group is susceptible to oxidation by various reagents. Selective oxidation can lead to the formation of the corresponding S-oxide (sulfine) and subsequently to the S,S-dioxide (sulfene), although the latter is often unstable. These oxidations can dramatically alter the electronic properties and reactivity of the molecule. Oxidation of other thienopyridine isomers with reagents like peroxy acids is known to produce S-oxides and sulfones. nih.govacs.org Additionally, the nitrogen atom of the pyridine ring can be oxidized to an N-oxide under appropriate conditions. nih.gov
Reduction of the thione group can proceed via several pathways. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) may reduce the C=S bond to a thiol, leading to the tautomeric 4-mercapto-6,7-dihydro-5H-thieno[3,2-c]pyridine. More vigorous reduction can lead to complete desulfurization, replacing the thione group with a methylene (B1212753) (CH₂) group.
| Transformation | Reagent/Conditions | Product |
| Oxidation | m-CPBA (1 equiv.) | This compound S-oxide |
| Oxidation | m-CPBA (>2 equiv.) | This compound S,S-dioxide |
| Reduction | NaBH₄ | 4-Mercapto-6,7-dihydro-5H-thieno[3,2-c]pyridine |
| Desulfurization | Raney Nickel | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (B1352387) |
Photochemical Transformations and Photoisomerization Processesnih.gov
Thiones are known to be photochemically active. Upon absorption of UV-Vis light, this compound is expected to be promoted to an excited singlet state, which can then undergo intersystem crossing to a reactive triplet state. Studies on analogous thionated nucleobases, such as thieno[3,4-d]pyrimidin-4(3H)-thione, have shown efficient population of a long-lived triplet state. rsc.orgresearchgate.net This triplet state can act as a photosensitizer, for instance, by transferring its energy to molecular oxygen to generate singlet oxygen, a highly reactive species. rsc.org
Other potential photochemical transformations include [2+2] cycloadditions with alkenes to form thietane (B1214591) rings or intramolecular cyclization and rearrangement processes. Photoisomerization to the corresponding thiol tautomer or valence isomers like thione S-methylides are also conceivable pathways under irradiation. nih.gov
Fragmentation Mechanisms under High-Energy Conditions (e.g., Mass Spectrometry)sapub.org
Under electron impact (EI) mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation patterns influenced by both the thiophene and pyridine-thione moieties. The fragmentation of similar heterocyclic thiones suggests that the pyrimidine (B1678525) or pyridine thione ring is often more stable than other attached rings. arkat-usa.org
The initial fragmentation is likely to be driven by the heteroatoms. Common fragmentation pathways for related thienyl amines and thiones involve the rupture of bonds adjacent to the sulfur and nitrogen atoms. rsc.org Key fragmentation processes would include:
Loss of a sulfhydryl radical (•SH) or a sulfur atom (S).
Cleavage of the dihydropyridine (B1217469) ring, potentially through a retro-Diels-Alder type mechanism, leading to the loss of ethylene (B1197577) (C₂H₄).
Fragmentation of the thiophene ring, involving the loss of C₂H₂S or CHS fragments.
Sequential loss of small molecules like HCN from the pyridine ring.
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| [M]+ | Molecular Ion | - |
| [M-S]+ | Desulfurated Molecular Ion | Loss of sulfur atom |
| [M-SH]+ | Loss of sulfhydryl radical | |
| [M-C₂H₄]+ | Retro-Diels-Alder type cleavage of dihydropyridine ring | |
| [M-HCN]+ | Loss of hydrogen cyanide from pyridine ring |
Reaction Kinetics and Thermodynamic Considerations of Transformations
The kinetics of reactions involving this compound are highly dependent on the reaction type. For electrophilic substitution, kinetic studies on the related thieno[2,3-b]pyridine (B153569) isomer have shown the relative reactivities of different ring positions, which can be used to predict the most likely sites of reaction.
A key thermodynamic consideration is the tautomeric equilibrium between the thione form and the corresponding thiol form (4-mercapto-6,7-dihydro-5H-thieno[3,2-c]pyridine). For 2- and 4-pyridinethiones, the thione tautomer is generally the more stable form, and this is expected to hold for the thieno[3,2-c]pyridine analogue.
In reactions with multiple possible outcomes, such as alkylation, the principles of kinetic versus thermodynamic control are important. S-alkylation is typically faster and thus the kinetically controlled product, while N-alkylation, if it occurs, might be the thermodynamically more stable product under certain conditions, although this is less common for pyridinethiones. The reaction mechanism for nucleophilic attack often proceeds via a thiolate intermediate, whose stability and subsequent reaction pathway are crucial in determining the final product distribution. researchgate.net
Derivatization and Functionalization Strategies for 4h,5h,6h,7h Thieno 3,2 C Pyridine 4 Thione
Modification of the Thione Moiety
The thione group (C=S) is a highly reactive functional group that serves as a key handle for derivatization. Its sulfur atom is nucleophilic, allowing for the formation of new carbon-sulfur bonds, and it is also susceptible to oxidation.
S-Alkylation and S-Acylation Reactions
The sulfur atom of the thione moiety possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic carbon centers. This reactivity is the basis for S-alkylation and S-acylation reactions, which convert the thione into a thioether or a thioester, respectively.
S-Alkylation involves the reaction of the thione with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide) or an alkyl tosylate, in the presence of a base. The base deprotonates the N-H of the pyridine (B92270) ring, enhancing the nucleophilicity of the sulfur atom and facilitating the substitution reaction. This reaction is analogous to the well-documented alkylation of 2-pyridinethiones. While alkylation can theoretically occur on either the nitrogen or the sulfur atom, S-alkylation is generally favored due to the higher nucleophilicity of the soft sulfur atom (Hard-Soft Acid-Base theory). The resulting products are 4-(alkylthio)-6,7-dihydro-5H-thieno[3,2-c]pyridines.
S-Acylation proceeds via a similar nucleophilic attack mechanism, using an acylating agent such as an acyl chloride or a carboxylic acid anhydride. Pyridine is often used as a catalyst and a base to neutralize the HCl byproduct. stackexchange.comquimicaorganica.orggoogle.com This reaction yields a thioester derivative, which can serve as a prodrug or as an intermediate for further functionalization. nih.gov
| Reaction Type | Reagent Class | Example Reagent | Product Type |
| S-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | 4-(Methylthio) derivative |
| Alkyl Halide | Benzyl Bromide (BnBr) | 4-(Benzylthio) derivative | |
| Alkyl Tosylate | Ethyl Tosylate (EtOTs) | 4-(Ethylthio) derivative | |
| S-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | 4-(Acetylthio) derivative |
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | 4-(Acetylthio) derivative | |
| Acyl Chloride | Benzoyl Chloride (PhCOCl) | 4-(Benzoylthio) derivative |
Oxidation to Sulfoxide or Sulfone Derivatives
The sulfur atom in the thione group can be oxidized to higher oxidation states. The controlled oxidation of thiones can lead to the formation of sulfines (thione S-oxides), which are analogous to sulfoxides. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide adducts. mdpi.comsemanticscholar.orglboro.ac.uk
The reaction must be carefully controlled, as over-oxidation is possible. Vigorous oxidation of thiones typically does not yield sulfones (C(=S)(=O)₂) but often results in the formation of the corresponding ketone (6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one), with the extrusion of sulfur oxides. The stepwise oxidation of the related thiophene (B33073) sulfur atom to a sulfoxide and then a sulfone is a well-established process, often utilizing reagents like hydrogen peroxide with a metal catalyst. researchgate.net However, the exocyclic thione sulfur behaves differently. The intermediate sulfine (C=S=O) is electrophilic and can be susceptible to further reaction, including dimerization or conversion to the more stable ketone (C=O).
| Reagent | Product(s) | Conditions |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Thione S-oxide (Sulfine) | Controlled, low temperature |
| Hydrogen Peroxide (H₂O₂) | Thione S-oxide, Ketone | Catalytic, controlled stoichiometry |
| Potassium Permanganate (KMnO₄) | Ketone | Strong oxidation |
| Sodium Periodate (NaIO₄) | Thione S-oxide | Mild conditions |
Substitution Reactions on the Thienopyridine Core
The aromatic thienopyridine core can undergo substitution reactions, although the reactivity is influenced by the electronic properties of both the thiophene and pyridine rings.
Electrophilic Aromatic Substitution
The thieno[3,2-c]pyridine (B143518) ring system is a fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring. abertay.ac.uk Electrophilic aromatic substitution (EAS) is therefore predicted to occur preferentially on the thiophene ring, which is activated by the sulfur atom. The pyridine nitrogen acts as a deactivating group via its inductive effect, making the pyridine portion of the nucleus less susceptible to electrophilic attack.
Theoretical considerations and studies on related thienopyridine isomers suggest that the C-2 position is the most nucleophilic and thus the most likely site for electrophilic attack. nih.govrsc.org Standard EAS reactions like halogenation, nitration, and Friedel-Crafts acylation would be expected to yield 2-substituted derivatives of the 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione core. These reactions typically require a Lewis acid catalyst to generate a potent electrophile.
| Reaction | Reagent | Catalyst | Expected Product |
| Bromination | Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | 2-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione |
| Nitration | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | 2-Nitro-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione |
| Acylation | Acetyl Chloride | Aluminum Chloride (AlCl₃) | 2-Acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) is characteristic of electron-poor aromatic rings, particularly those containing a good leaving group (such as a halide) at a position activated by an electron-withdrawing group. In the thienopyridine system, the pyridine ring is electron-deficient. abertay.ac.uk Therefore, NAS could be possible on the pyridine portion of the scaffold if a suitable leaving group were present at the C-7 position (ortho to the nitrogen).
However, on the parent this compound, there are no leaving groups on the aromatic core. The C-H bonds are not susceptible to nucleophilic attack. Consequently, direct NAS on the unsubstituted thienopyridine core is not a viable synthetic strategy. Derivatization would first be required to install a leaving group at an activated position to enable subsequent NAS reactions.
Formation of Fused and Polycyclic Systems Incorporating the Thienopyridine-Thione Scaffold
The thienopyridine-thione scaffold is an excellent building block for the synthesis of more complex, multi-ring heterocyclic systems. The thione group and the adjacent endocyclic nitrogen atom provide reactive sites that can participate in cyclization and condensation reactions.
A prominent example is the reaction with bifunctional electrophiles, such as α-haloketones. This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, is a powerful method for constructing fused thiazole rings. nih.govresearchgate.net The reaction proceeds in two steps:
S-Alkylation: The nucleophilic thione sulfur first attacks the α-carbon of the haloketone, displacing the halide and forming an S-alkylated intermediate.
Cyclization: The enolizable ketone in the intermediate then undergoes an intramolecular condensation with the adjacent ring nitrogen (N-5), followed by dehydration, to form a new five-membered thiazole ring.
This sequence results in the formation of a tetracyclic thiazolo[3,2-a]thieno[3,2-c]pyridinium salt. researchgate.netnih.govatmiya.net This strategy allows for the introduction of diverse substituents onto the newly formed ring, depending on the structure of the α-haloketone used.
| Reagent | Intermediate | Final Product System |
| 2-Chloroacetone | S-(2-oxopropyl) intermediate | Methyl-substituted thiazolo[3,2-a]thieno[3,2-c]pyridinium |
| Phenacyl Bromide | S-(2-oxo-2-phenylethyl) intermediate | Phenyl-substituted thiazolo[3,2-a]thieno[3,2-c]pyridinium |
| Ethyl Bromopyruvate | S-(2-ethoxycarbonyl-2-oxoethyl) intermediate | Ethoxycarbonyl-substituted thiazolo[3,2-a]thieno[3,2-c]pyridinium |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Scaffold Diversification
Cross-coupling reactions are powerful tools in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of heterocyclic scaffolds. For the this compound core, these reactions offer a strategic pathway to introduce a wide array of substituents, thereby modulating the compound's physicochemical and biological properties. The direct use of the thione functionality in standard cross-coupling protocols is uncommon. A more established strategy involves the conversion of the corresponding oxygen analog, 4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one, into a reactive intermediate such as a halide (e.g., chloride) or a triflate. This activated intermediate can then readily participate in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. tcichemicals.comlibretexts.org This reaction is widely used for synthesizing biaryl compounds and introducing alkyl or vinyl groups. tcichemicals.com For the diversification of the thieno[3,2-c]pyridine scaffold, a 4-chloro or 4-triflate derivative would serve as a key precursor.
The general reaction scheme involves the palladium-catalyzed coupling of the 4-substituted thieno[3,2-c]pyridine with a boronic acid or boronic ester in the presence of a base. illinois.edu The reactivity of the halide or triflate leaving group typically follows the order: I > Br > OTf >> Cl. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. For instance, palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are commonly employed. beilstein-journals.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Analogous Heterocyclic Scaffolds
| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | ~95% beilstein-journals.org |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
This table is illustrative and based on reactions with related pyridine and thienopyrimidine structures to predict potential conditions for the thieno[3,2-c]pyridine scaffold.
Heck Reaction
The Mizoroki-Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, providing a valuable method for introducing alkenyl substituents onto the thieno[3,2-c]pyridine core. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.org
Starting with the 4-chloro or 4-triflate derivative of the thieno[3,2-c]pyridinone, the Heck reaction would enable the synthesis of 4-vinylthieno[3,2-c]pyridines. The reaction typically employs catalysts like palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often in the presence of a phosphine ligand and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃). wikipedia.orgresearchgate.net The choice of alkene partner can range from simple acrylates and styrenes to more complex olefinic structures.
Table 2: General Conditions for the Heck Reaction
| Substrate Type | Alkene | Catalyst | Base | Solvent |
|---|---|---|---|---|
| Aryl/Vinyl Halide | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF |
| Aryl/Vinyl Triflate | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile |
This table presents typical conditions for the Heck reaction, which are applicable for the functionalization of activated thieno[3,2-c]pyridine derivatives.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. beilstein-journals.org This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, typically an amine like triethylamine, which can also serve as the solvent. beilstein-journals.orgmdpi.com
For the 4H,5H,6H,7H-thieno[3,2-c]pyridine scaffold, Sonogashira coupling of a 4-halo derivative would lead to the formation of 4-alkynylthieno[3,2-c]pyridines. These products can serve as versatile intermediates for further transformations, such as cyclization reactions or the introduction of other functional groups. researchgate.nettandfonline.com The standard catalyst system includes a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI. mdpi.com
Table 3: Exemplary Conditions for Sonogashira Coupling on Related Heterocycles
| Halide Substrate | Alkyne | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| 3-Bromo-2-chloropyridine | (Hetero)arylalkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF |
| 6-Bromothieno[3,2-d]pyrimidin-4-one deriv. | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF |
This table illustrates common conditions for Sonogashira coupling on analogous heterocyclic systems, suggesting a viable approach for the diversification of the thieno[3,2-c]pyridine core.
Advanced Applications of 4h,5h,6h,7h Thieno 3,2 C Pyridine 4 Thione in Materials Science and Organic Synthesis
Role as Building Blocks in Complex Organic Synthesis
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) scaffold, which forms the core of the title compound, is a valuable building block in the synthesis of complex, biologically active molecules. nih.gov Saturated heterocycles are foundational components in a majority of FDA-approved pharmaceuticals, making efficient routes to their synthesis a critical area of research. scripps.edu The THTP nucleus has been identified as a key intermediate in the development of novel therapeutics, including potential antipsychotic drugs and inhibitors of phenylethanolamine N-methyltransferase. nih.gov
The synthesis of the thieno[3,2-c]pyridine (B143518) core itself can be achieved through various strategies, often involving the cyclization of appropriately substituted thiophene (B33073) or pyridine (B92270) precursors. researchgate.netresearchgate.netnih.gov The presence of the thione group (C=S) in 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione introduces a highly versatile functional handle for further synthetic transformations. Heterocyclic thiones, or thiolactams, exhibit rich chemical reactivity. msu.edu They can be readily prepared from their corresponding oxo-analogues (lactams) through thionation, typically using reagents like Lawesson's reagent or phosphorus pentasulfide. derpharmachemica.com
Once formed, the thione group can participate in a variety of reactions, making the molecule a powerful intermediate. For instance, the sulfur atom can act as a nucleophile in alkylation reactions to form thioether derivatives. Furthermore, thiones are known to participate in cycloaddition reactions and can be used to construct other heterocyclic systems, such as thiazoles. organic-chemistry.org This reactivity opens pathways to novel, complex molecular architectures that are not readily accessible from the corresponding lactam.
| Synthetic Strategy | Description | Key Intermediates | Reference |
|---|---|---|---|
| Domino Reaction | A convenient synthesis of the thieno[3,2-c]pyridin-4(5H)-one core relies on a domino reaction initiated by Lawesson's reagent, involving thionation, ring-enlargement, and intramolecular cyclization. | Aminopropenoyl cyclopropanes | researchgate.net |
| Pictet-Spengler Analogy | A method for synthesizing tetrahydrofuro[3,2-c]pyridines, an analogous oxygen-containing scaffold, uses an acid-catalyzed Pictet-Spengler cyclization. This strategy could potentially be adapted for the thieno-analogue. | 2-(Furan-2-yl)ethanamine and aldehydes | nih.gov |
| Thione Formation | General synthesis of N-heterocyclic thiones can be achieved from imidazolium (B1220033) salts using eco-friendly, solventless ball-milling techniques, suggesting modern approaches for thionation. | Imidazolium salts, elemental sulfur | rsc.org |
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules bound together through non-covalent interactions. The ability of molecules to self-assemble into ordered structures is fundamental to nanotechnology and materials science. While direct studies on the self-assembly of this compound are not available, its molecular structure contains all the necessary features for forming such higher-order architectures.
The key features for self-assembly are:
Hydrogen Bonding: The pyridine ring contains an N-H group, which can act as a hydrogen bond donor. The thione group (C=S) is a known hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of well-defined chains or networks.
π-π Stacking: The fused aromatic system of the thienopyridine core allows for π-π stacking interactions between molecules, which would further stabilize any self-assembled structure.
Other Interactions: Studies on the self-assembly of other N-heterocyclic compounds on surfaces like gold have demonstrated that subtle interactions, such as C-H---π bonds, and the specific geometry of the molecule play a critical role in determining the final lattice structure. researchgate.net
The interplay between hydrogen bonding and π-π stacking could lead to the formation of various supramolecular motifs, such as tapes, sheets, or columnar structures. Understanding and controlling this self-assembly process is key to designing new materials with tailored properties for applications in electronics and sensing. nih.govindico.globalnih.gov
Investigation as Ligands in Catalysis
The search for novel ligands is a driving force in the advancement of homogeneous catalysis. The structure of this compound, featuring a soft sulfur donor from the thione group and a harder nitrogen donor from the pyridine ring, makes it an excellent candidate for an N,S-bidentate ligand. Bidentate ligands are highly valued in catalysis because their ability to chelate a metal center often imparts enhanced stability and selectivity to the resulting catalyst. researchgate.net
While catalysis with this specific ligand has not been reported, the utility of bidentate ligands containing nitrogen and another heteroatom (N,N; P,N) is well-established across a wide range of transition metal-catalyzed reactions. nih.govmdpi.comnih.govfigshare.com
Potential Metal Coordination: The N,S donor set would be suitable for coordinating with a variety of late transition metals, such as palladium, platinum, rhodium, iridium, and cobalt.
Catalytic Applications: Depending on the metal center and reaction conditions, such complexes could potentially catalyze important organic transformations, including:
Cross-Coupling Reactions: Palladium complexes are staples in C-C and C-N bond formation.
Hydrogenation and Transfer Hydrogenation: Rhodium and iridium complexes are often used for asymmetric hydrogenation reactions. mdpi.com
Polymerization: Cobalt(II) complexes bearing N,N-bidentate ligands have shown high activity in the vinyl addition polymerization of norbornene. nih.gov
The steric and electronic properties of the thienopyridine backbone could be systematically modified to fine-tune the performance of a resulting metal catalyst, offering a platform for developing new, highly efficient catalytic systems.
Potential in Optoelectronic Materials Research
The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring gives the thienopyridine scaffold an intrinsic donor-acceptor (D-A) character. This electronic structure is highly desirable for optoelectronic materials used in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). gla.ac.uk
Derivatives of the thienopyridine core have already shown promise as charge transport materials. For instance, novel thienoimidazole-pyridine based molecules have been successfully employed as dopant-free hole transport materials (HTMs) in efficient inverted perovskite solar cells. rsc.org Similarly, other pyridine-based compounds have been identified as effective electron transporting materials (ETMs). rsc.org This demonstrates the ambipolar potential of the core scaffold, capable of transporting both holes and electrons.
The substitution of the carbonyl oxygen in the more common thienopyridinone with a sulfur atom to form this compound is expected to have a profound impact on its photophysical properties. Thionation is a known strategy for modifying the electronic excited states of a molecule. Specifically, the presence of the heavier sulfur atom can enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state to the triplet excited state. Research on 2-thiopyrimidines has shown that they exhibit strong phosphorescence and have long-lived triplet states. rsc.org This property is highly valuable for applications such as photodynamic therapy (PDT) and as photosensitizers in photoredox catalysis.
Tuning of Photophysical Properties through Structural Modification
A key advantage of organic functional materials is the ability to fine-tune their properties through precise chemical synthesis. The photophysical characteristics of the this compound scaffold can be rationally engineered by introducing various functional groups at different positions on the heterocyclic core.
Studies on analogous donor-acceptor molecules have clearly demonstrated the effectiveness of this approach. For example, in a series of phenylmethylene pyridineacetonitrile derivatives, simply changing the linking position of the pyridine ring (ortho, meta, or para) significantly altered the molecular conjugation, leading to different absorption and emission wavelengths, fluorescence quantum yields, and electroluminescence performance in OLEDs. mdpi.com Similarly, modifying substituents on other heterocyclic systems like BODIPY dyes or P(V) phthalocyanines allows for the systematic tuning of their absorption/emission profiles and photochemical properties. rsc.orgmdpi.com
For the thienopyridine-4-thione scaffold, one could envision several modification strategies:
Substitution on the Thiophene Ring: Introducing electron-donating groups (e.g., alkoxy, alkylamino) would raise the Highest Occupied Molecular Orbital (HOMO) energy, likely leading to a red-shift in absorption and emission.
Substitution on the Pyridine Ring: Attaching electron-withdrawing groups (e.g., cyano, trifluoromethyl) would lower the Lowest Unoccupied Molecular Orbital (LUMO) energy.
N-Alkylation/Arylation: Modifying the substituent on the pyridine nitrogen would impact solubility and intermolecular packing in the solid state, which is crucial for charge transport applications.
By combining these strategies, the HOMO-LUMO gap, and thus the color and efficiency of light absorption and emission, can be precisely controlled for specific applications.
| Compound Name | Pyridine Linkage | Absorption Max (nm) | Emission Max (nm) | Film Quantum Yield | OLED EQE (%) |
|---|---|---|---|---|---|
| o-DBCNPy | ortho | 468 | 568 | 0.81 | 4.31 |
| m-DBCNPy | meta | 421 | 550 | 0.45 | 2.07 |
| p-DBCNPy | para | 476 | 590 | 0.65 | 3.50 |
Future Research Directions and Unexplored Avenues in 4h,5h,6h,7h Thieno 3,2 C Pyridine 4 Thione Chemistry
Development of Novel and Efficient Synthetic Routes
Currently, there are no dedicated synthetic routes reported for 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione. Future research should prioritize the development of efficient and versatile synthetic strategies.
A primary and logical approach would be the thionation of the corresponding 4-oxo precursor, 4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one. Lawesson's reagent is a prime candidate for this transformation, given its widespread use in converting carbonyls, including lactams, to their corresponding thiocarbonyls. nih.govresearchgate.net The reaction would likely proceed under thermal conditions in an inert solvent like toluene (B28343) or xylene. A proposed synthetic scheme is shown below:
Scheme 1: Proposed Synthesis of this compound via Thionation
Further research could focus on optimizing the reaction conditions, including temperature, reaction time, and stoichiometry of Lawesson's reagent, to maximize yield and purity. A comparison of potential thionating agents could also be a valuable area of study.
| Thionating Agent | Typical Reaction Conditions | Potential Advantages | Potential Challenges |
| Lawesson's Reagent | Toluene or xylene, reflux | High efficiency for lactams | Formation of phosphorus byproducts |
| Phosphorus Pentasulfide (P4S10) | Pyridine (B92270) or other high-boiling solvents | Lower cost | Harsh reaction conditions, lower yields |
| Davy Reagents | Milder conditions than Lawesson's reagent | Higher selectivity | Higher cost and less availability |
Beyond thionation, other novel synthetic routes could be explored, such as the construction of the thienopyridine ring system with the thioamide functionality pre-installed in one of the precursors.
In-Depth Mechanistic Studies of Complex Reactions
The proposed thionation reaction, while seemingly straightforward, involves a complex mechanism that warrants detailed investigation for this specific substrate. Computational studies on the thionation of other carbonyl compounds with Lawesson's reagent suggest a two-step mechanism involving a concerted cycloaddition to form a four-membered intermediate, followed by a cycloreversion. acs.orgresearchgate.netacs.org
Future research should aim to elucidate the mechanism for the thionation of 4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one. This could involve:
Kinetic Studies: Monitoring the reaction progress under various conditions to determine the reaction order and activation parameters.
Intermediate Trapping: Designing experiments to trap and characterize the proposed four-membered thiaoxaphosphetane intermediate.
Isotope Labeling Studies: Using isotopically labeled reactants to track the movement of atoms throughout the reaction.
Understanding the reaction mechanism will be crucial for optimizing the synthesis and for potentially controlling the formation of any side products.
Advanced Computational Modeling for Predictive Chemistry
Given the current lack of experimental data, advanced computational modeling presents a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to investigate various aspects of the molecule.
| Property to be Modeled | Computational Method | Predicted Information |
| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles |
| Electronic Properties | DFT, Time-Dependent DFT (TD-DFT) | HOMO-LUMO gap, electron density distribution, UV-Vis absorption spectra |
| Vibrational Frequencies | DFT | Predicted IR and Raman spectra for characterization |
| Reaction Mechanisms | DFT with transition state searching | Activation energies and reaction pathways for synthesis and potential reactions |
These computational predictions will not only provide fundamental insights into the nature of the target molecule but will also guide future experimental work, saving significant time and resources. For instance, predicted spectroscopic data can aid in the identification and characterization of the synthesized compound.
Integration into Novel Functional Materials (excluding direct therapeutic applications)
Thieno[3,2-c]pyridine (B143518) derivatives have shown promise in the field of materials science, particularly in organic electronics. pipzine-chem.com The introduction of a thiocarbonyl group in this compound could lead to novel functional materials with interesting properties.
Future research in this area could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur atom of the thione and the nitrogen atom of the pyridine ring can act as coordination sites for metal ions. This could lead to the formation of novel coordination polymers or MOFs with potential applications in catalysis, gas storage, or sensing.
Organic Semiconductors: Thiophene-containing and pyridine-based molecules are known to be good building blocks for organic semiconductors. rsc.orgrsc.org The thieno[3,2-c]pyridine-4-thione core could be incorporated into larger conjugated systems to create new p-type or n-type organic semiconductors for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Precursors for Conductive Polymers: The thione functionality could be a handle for polymerization or for further chemical modification to generate novel conductive polymers.
Exploration of Unconventional Reactivity Profiles
The thiocarbonyl group is known for its unique reactivity, which often differs from that of its carbonyl counterpart. tandfonline.com Exploring the unconventional reactivity of this compound could open up new avenues in synthetic chemistry.
Potential areas of investigation include:
Cycloaddition Reactions: Thioketones can participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions. nih.govresearchgate.net The reactivity of the C=S bond in the target molecule as a dienophile or a dipolarophile could be explored to synthesize novel fused heterocyclic systems.
S-Alkylation and S-Acylation: The sulfur atom of the thiolactam is nucleophilic and can be readily alkylated or acylated. These reactions would provide access to a wide range of new derivatives with potentially interesting properties.
Rearrangement Reactions: Thiolactams can undergo various rearrangement reactions, offering pathways to different heterocyclic scaffolds. rsc.org
By systematically investigating these unexplored avenues, the scientific community can unlock the full potential of this compound and pave the way for its application in diverse fields of chemistry and materials science.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione and its derivatives?
- Methodological Answer : A key approach involves trityl protection of the tetrahydrothienopyridine core, followed by functionalization. For example, intermediates like 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are synthesized via nucleophilic substitution under anhydrous conditions (e.g., using NaH in THF) . Methyl ester derivatives (e.g., methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate) are prepared via esterification with methanol and catalytic acid, achieving >95% purity after recrystallization . Reaction monitoring via TLC and HPLC is critical to ensure intermediate stability.
Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C) for core structure elucidation, focusing on the thiophene (δ 6.8–7.2 ppm) and pyridine (δ 2.5–4.0 ppm for saturated protons) moieties . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₁₁NO₂S: 197.25 g/mol ). LogP (6.036) and polar surface area (PSA: 31.48 Ų) can be determined via reverse-phase HPLC with octanol-water partitioning . X-ray crystallography is recommended for resolving stereochemical ambiguities in derivatives.
Q. What precautions are necessary for handling this compound due to its reactivity and toxicity?
- Methodological Answer : Use inert atmosphere (N₂/Ar) for reactions involving reactive intermediates (e.g., boronic esters ). Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Storage at –20°C under desiccation prevents hydrolysis of thione groups . Acute toxicity (e.g., H300: fatal if swallowed) necessitates strict adherence to hazard codes P201 (obtain specialized instructions) and P210 (avoid heat/open flames) .
Q. How is chirality addressed in derivatives of this compound, given its pharmaceutical relevance?
- Methodological Answer : Chiral separation of enantiomers (e.g., prasugrel intermediates) is achieved using Chiralcel OD-H columns with hexane:isopropanol (90:10) mobile phase, achieving resolution (Rₛ > 1.5) . Racemization studies at physiological pH (7.4) confirm rapid interconversion, justifying the use of racemic mixtures in drug formulations .
Advanced Research Questions
Q. How can contradictions in reported radical-quenching activities of thienopyridine derivatives be resolved?
- Methodological Answer : Discrepancies in DPPH assay results (e.g., for 2H,4H,5H,6H,7H-thieno[3,2-c]pyridin-2-one) may arise from solvent polarity or radical concentration. Standardize assay conditions: 100 µM DPPH in ethanol, 30-minute incubation, and UV-Vis quantification at 517 nm . Compare hydrogen atom transfer (HAT) vs. single electron transfer (SET) mechanisms using kinetic isotope effects (KIE) or EPR spectroscopy.
Q. What mechanistic insights exist for this compound’s interaction with ADP receptors in antiplatelet drugs?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the thienopyridine core binds competitively to the P2Y12 ADP receptor’s hydrophobic pocket. Mutagenesis (e.g., C97A mutation) disrupts binding, confirming cysteine residue involvement . In vitro platelet aggregation assays (using PRP) validate IC₅₀ values, correlating with LogP for membrane permeability .
Q. How can method development improve enantiomeric purity analysis for derivatives?
- Methodological Answer : Optimize chiral stationary phases (CSPs): Chiralpak AD-H shows superior selectivity for carboxylate derivatives compared to Chiralcel OD . Mobile phase additives (0.1% trifluoroacetic acid) enhance peak symmetry. Validate methods via ICH Q2(R1) guidelines, including LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) .
Q. What strategies mitigate polymorphism issues in solid-state formulations of thienopyridine-based drugs?
- Methodological Answer : Screen polymorphs using differential scanning calorimetry (DSC) and PXRD. For prasugrel hydrochloride, Form I (melting point 210°C) is preferred due to stability under accelerated conditions (40°C/75% RH) . Co-crystallization with succinic acid improves solubility without altering LogP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
